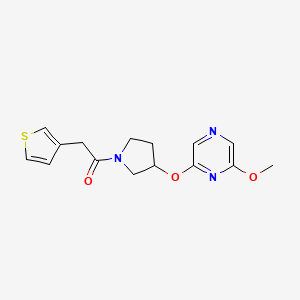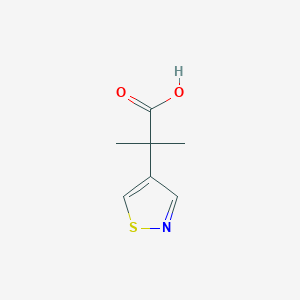
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known as JNJ-42153605 and is a potent and selective inhibitor of the dopamine transporter (DAT) protein.
作用機序
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride selectively inhibits the dopamine transporter (DAT) protein, which is responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. This mechanism of action makes this compound a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the central nervous system. The compound's ability to selectively inhibit the dopamine transporter (DAT) protein leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. This effect has been shown to improve cognitive function, attention, and memory in animal models.
実験室実験の利点と制限
The advantages of using (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride in lab experiments include its high selectivity and potency for the dopamine transporter (DAT) protein. The compound's ability to selectively inhibit DAT makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, the limitations of using this compound in lab experiments include its limited solubility in water and the potential for off-target effects on other neurotransmitter systems.
将来の方向性
The potential applications of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride in various fields have led to several future directions for research. Some of these future directions include:
1. Developing new analogs of this compound with improved solubility and selectivity for the dopamine transporter (DAT) protein.
2. Investigating the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
3. Studying the effects of this compound on other neurotransmitter systems and their potential role in the treatment of neurological disorders.
4. Investigating the potential use of this compound in the development of new imaging agents for studying the dopaminergic system in vivo.
Conclusion:
This compound is a potent and selective inhibitor of the dopamine transporter (DAT) protein that has gained significant attention in the scientific research community. The compound's potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry make it a promising candidate for the treatment of various neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride involves the reaction of (S)-3-Amino-1-(3-fluoro-2-nitrophenyl)pyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process is around 50%, and the purity of the final product is greater than 99%.
科学的研究の応用
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound's ability to selectively inhibit the dopamine transporter (DAT) protein has made it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKDDCHIJBMOM-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)
![2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870174.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2870177.png)
![3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2870179.png)
![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2870184.png)
![1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870185.png)


![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2870188.png)


![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2870193.png)